molecular formula C9H10FNO2 B3029195 Methyl 2-amino-2-(2-fluorophenyl)acetate CAS No. 573701-88-9

Methyl 2-amino-2-(2-fluorophenyl)acetate

Cat. No. B3029195
CAS RN: 573701-88-9
M. Wt: 183.18
InChI Key: NNBTVDCABPEXGX-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-fluorophenyl)acetate is a compound that is structurally related to various research chemicals that have been synthesized and studied for different applications, including the detection of primary amines, anticancer activity, and the study of molecular properties through spectroscopic and crystallographic methods. Although the exact compound is not directly mentioned in the provided papers, the related compounds provide insight into the potential chemical behavior and applications of Methyl 2-amino-2-(2-fluorophenyl)acetate.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including amidation, etherification, and cyclization. For instance, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid involved starting materials such as p-Methylaniline and chloroacetic chloride, leading to an overall yield of 66% . Similarly, the synthesis of (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate used L/D phenylalanine methyl ester with EDCI/HOBt as a coupling reagent . These methods could potentially be adapted for the synthesis of Methyl 2-amino-2-(2-fluorophenyl)acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR, IR, MS, and X-ray crystallography. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and the presence of intramolecular N–H…O hydrogen bonds . These techniques are essential for confirming the structure of synthesized compounds and could be applied to Methyl 2-amino-2-(2-fluorophenyl)acetate.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes interactions with primary amines and the ability to form stable fluorescent derivatives . Additionally, electrochemical fluorination has been used to introduce fluorine atoms into the structure of methyl(phenylthio)acetate . These reactions are indicative of the potential reactivity of Methyl 2-amino-2-(2-fluorophenyl)acetate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through spectroscopic features and theoretical calculations. For instance, the compound methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized by XRD, FT-IR, UV–Vis, and NMR, and its chemical activity was analyzed using DFT calculations . These studies provide a comprehensive understanding of the molecular properties, which can be informative for the analysis of Methyl 2-amino-2-(2-fluorophenyl)acetate.

Scientific Research Applications

Crystallographic Properties

  • Ortho-Fluorophenylglycine Structure : Methyl 2-amino-2-(2-fluorophenyl)acetate, also known as ortho-fluorophenylglycine, has a planar acetate anion with a fluorophenyl group attached. The amino hydrogen atoms form hydrogen bonds to carboxylate oxygen atoms of adjacent molecules in the crystal, demonstrating significant interactions at a molecular level (Burns & Hagaman, 1993).

Synthesis and Chemical Reactions

  • Anticancer Activity : A study on the synthesis of related compounds demonstrated the potential for anticancer activity in vitro. These insights are critical for understanding the broader applications of methyl 2-amino-2-(2-fluorophenyl)acetate and similar compounds (Liu Ying-xiang, 2007).
  • Chemical Properties and Reactions : The preparation and spectroscopic properties of methyl 2-amino-2-(2-fluorophenyl)acetate have been studied, highlighting its role in various chemical reactions, including those with acetals, esters, and activated aromatic compounds (Maier, 1990).
  • Asymmetric Synthesis : Research on asymmetric synthesis using similar compounds underscores the chemical versatility and potential applications of methyl 2-amino-2-(2-fluorophenyl)acetate in creating biologically significant molecules (Salgado et al., 2019).

Biochemical and Pharmacological Research

  • Beta-3-Adrenergic Agonists : The compound has been identified in studies focusing on selective beta-3-adrenergic agonists of brown adipose tissue and thermogenesis, indicating its potential relevance in metabolic studies and obesity treatment (Howe et al., 1992).
  • Fluorogenic Reagents for Primary Amines : Methyl 2-amino-2-(2-fluorophenyl)acetate has been explored as a fluorogenic reagent for the analysis of primary amines, suggesting its utility in analytical chemistry and potentially in biological applications (Chen & Novotny, 1997).

Crystal Structure Analysis

  • Crystal Structure Characterization : Studies on the crystal structure of related compounds provide insights into the molecular configuration of methyl 2-amino-2-(2-fluorophenyl)acetate, which is essential for understanding its properties and potential applications (Hu et al., 2006).

Safety and Hazards

The safety information for FMA indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

methyl 2-amino-2-(2-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBTVDCABPEXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670527
Record name Methyl amino(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-2-(2-fluorophenyl)acetate

CAS RN

573701-88-9
Record name Methyl amino(2-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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